molecular formula C20H28N4O4S B2592523 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946301-94-6

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No.: B2592523
CAS No.: 946301-94-6
M. Wt: 420.53
InChI Key: GWIVIJZGBKAKAU-UHFFFAOYSA-N
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Description

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethoxyphenyl sulfonyl group and a pyrimidine ring with methyl and propoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting 4-ethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This intermediate is then reacted with 2-methyl-6-propoxypyrimidine under suitable conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or pyrimidine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl derivatives: These compounds share a similar piperazine and sulfonyl structure but differ in the substituents on the pyrimidine ring.

    2-methyl-6-propoxypyrimidine derivatives: These compounds have the same pyrimidine core but different substituents on the piperazine ring.

Uniqueness

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-4-14-28-20-15-19(21-16(3)22-20)23-10-12-24(13-11-23)29(25,26)18-8-6-17(7-9-18)27-5-2/h6-9,15H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIVIJZGBKAKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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